Evofosfamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Application in Oncology: Hypoxia-Targeted Cancer Therapy

Scientific Field: Medical Oncology and Cancer Research

Application Summary: Evofosfamide is designed to exploit the hypoxic conditions of solid tumors, which are areas with low oxygen levels often resistant to conventional therapies. It’s a hypoxia-activated prodrug that becomes active in these low-oxygen environments, targeting cancer cells more effectively.

Experimental Procedures: In preclinical studies, Evofosfamide was administered intraperitoneally at a dose of 50 mg/kg, once daily for five days over three weeks. Patient-derived xenograft (PDX) models were used to closely mimic the clinical scenario of hypoxia in human tumors.

Results: The results showed variable antitumor efficacy across different PDX models. Complete regressions were observed in one p16-positive PDX model, while three models showed resistance. The hypoxic fraction of tumors ranged from 1.7–7.9%, and the antitumor activity weakly correlated with the hypoxia status determined by pimonidazole immunohistochemistry .

Application in Pharmacology: Understanding Drug Mechanisms

Scientific Field: Pharmacology

Application Summary: Evofosfamide’s mechanism of action is crucial for understanding how hypoxia-activated prodrugs (HAPs) can be used in cancer therapy. It undergoes bioreduction in low oxygen conditions to release cytotoxic metabolites.

Experimental Procedures: The drug’s pharmacological mechanisms were studied through various preclinical research, focusing on its activation under hypoxic conditions and its subsequent DNA cross-linking effects.

Results: Despite promising preclinical studies, the hopes for Evofosfamide were dampened by the failure of phase III clinical trials. Ongoing research aims to refine its application and understand the discrepancies between preclinical and clinical outcomes .

Application in Veterinary Medicine: Canine Glioma Model

Scientific Field: Veterinary Medicine and Comparative Oncology

Application Summary: Evofosfamide has been investigated for its potential use in treating canine gliomas, a type of brain tumor in dogs, as a hypoxia-targeted therapy.

Experimental Procedures: The study focused on the effects of Evofosfamide on glycolytic metabolism and its antitumor effects within a canine glioma model.

Application in Molecular Biology: Gene Expression Analysis

Scientific Field: Molecular Biology

Application Summary: The gene expression profiles associated with Evofosfamide sensitivity were analyzed to understand the molecular determinants of its efficacy.

Experimental Procedures: Gene expression analysis was conducted using mRNA profiling of PDX models treated with Evofosfamide. The Toustrup hypoxia gene signature was used to correlate gene expression with hypoxia status.

Results: The mRNA expression of the Toustrup hypoxia gene signature showed close correlations between PDX and matched patient tumors, suggesting that these models may accurately represent clinical tumor hypoxia .

Application in Histopathology: Tumor Hypoxia Characterization

Scientific Field: Histopathology

Application Summary: Evofosfamide sensitivity in relation to tumor hypoxia was characterized using histopathological techniques.

Experimental Procedures: Histopathological characterization of PDX models was performed to assess the histology and hypoxia status, using pimonidazole as a marker for hypoxic regions.

Results: All PDX models closely resembled the histology of the patient tumors they were derived from, with pimonidazole-positive hypoxic fractions aligning with clinical values for head and neck squamous cell carcinoma .

Application in Hematology: Treatment of Multiple Myeloma

Scientific Field: Hematology

Application Summary: Evofosfamide has been studied for its potential to treat multiple myeloma, particularly in the context of hypoxic bone marrow microenvironments which are characteristic of this disease.

Experimental Procedures: A Phase I/II study investigated Evofosfamide in combination with dexamethasone, and with bortezomib and dexamethasone in relapsed/refractory multiple myeloma. Patients received Evofosfamide at a dose of 340 mg/m², with the treatment’s toxicity and efficacy being primary endpoints .

Results: The study reported that Evofosfamide could be administered safely at the specified dose, with clinical activity noted in patients with heavily pretreated relapsed refractory multiple myeloma. Disease stabilization was observed in over 80% of patients, reflecting a prolonged overall survival of 11.2 months .

Application in Clinical Trials: Advanced Pancreatic Cancer

Scientific Field: Clinical Oncology

Application Summary: Evofosfamide has been evaluated in clinical trials for treating advanced pancreatic cancer, leveraging its hypoxia-activated properties.

Experimental Procedures: In a phase I/II clinical trial, patients with advanced pancreatic cancer received Evofosfamide in combination with gemcitabine. The trial aimed to assess the overall response rate and progression-free survival (PFS) time .

Results: The trial achieved an overall response rate of up to 26% (depending on Evofosfamide dose) and a superior median PFS time of 5.6 months. These results suggest that Evofosfamide may have significant therapeutic potential for patients with advanced pancreatic cancer .

Application in Angiogenesis Research: Combination with Bevacizumab

Scientific Field: Angiogenesis and Cancer Research

Application Summary: Research has explored the use of Evofosfamide in combination with bevacizumab, an angiogenesis inhibitor, following bevacizumab failure.

Experimental Procedures: Patients received Evofosfamide at a dose of 670 mg/m² in combination with bevacizumab in a phase II, open-label, single-arm study .

Results: The study evaluated the efficacy of this combination therapy in patients who had previously failed bevacizumab treatment.

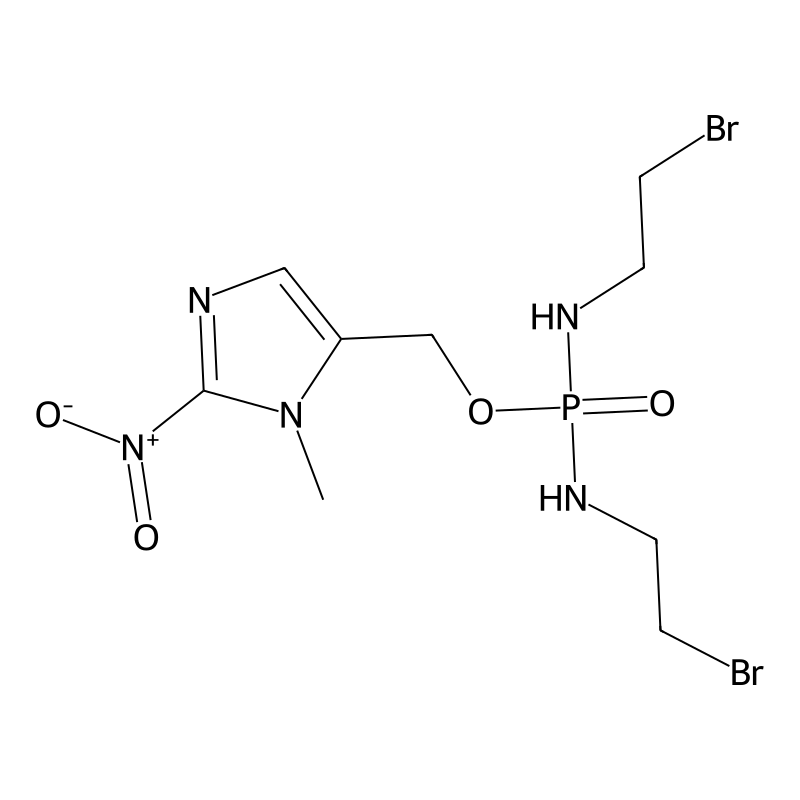

Evofosfamide, also known as TH-302, is a hypoxia-activated prodrug designed for cancer treatment. It is a derivative of bromo-isophosphoramide mustard, a potent alkylating agent. The compound consists of a nitroimidazole moiety linked to a bromo-isophosphoramide moiety, which allows it to selectively target hypoxic tumor environments where oxygen levels are low, a common characteristic of many solid tumors. This selective activation minimizes systemic toxicity while enhancing the therapeutic effect in tumor tissues .

As mentioned earlier, evofosfamide acts as a hypoxia-activated prodrug. Under normoxic (normal oxygen) conditions, the drug remains inactive. However, in the hypoxic environment of tumors, the 2-nitroimidazole moiety is reduced, releasing the cytotoxic Br-IPM. This activated form alkylates DNA in tumor cells, inhibiting DNA replication and causing cell death [, ].

The biological activity of evofosfamide is primarily attributed to its ability to induce DNA damage through alkylation. Once activated in hypoxic regions, bromo-isophosphoramide mustard creates intrastrand and interstrand crosslinks in DNA, preventing replication and triggering cell death pathways. This mechanism has shown efficacy in various preclinical and clinical studies targeting different tumor types, including glioblastoma and pancreatic cancer . Notably, evofosfamide has demonstrated safety and potential efficacy even in heavily pretreated populations resistant to conventional therapies .

Evofosfamide can be synthesized through a multi-step process involving the following key steps:

- Formation of the nitroimidazole moiety: The synthesis begins with the preparation of 2-nitroimidazole.

- Bromo-isophosphoramide formation: This involves the introduction of bromoethyl groups to create the bromo-isophosphoramide component.

- Coupling reaction: The nitroimidazole is then covalently linked to the bromo-isophosphoramide.

- Purification and formulation: The final product is purified and formulated for use as an injectable solution or lyophilized powder for intravenous administration .

Evofosfamide is currently being evaluated in clinical trials for various malignancies, particularly those characterized by hypoxia. Its applications include:

- Monotherapy: Used alone for treating solid tumors.

- Combination therapy: Often studied in conjunction with other agents like bevacizumab for enhanced efficacy against resistant tumors .

- Targeted therapy: Specifically designed to exploit the hypoxic microenvironment of tumors, reducing off-target effects seen with traditional chemotherapies .

Evofosfamide shares similarities with several other hypoxia-activated prodrugs but stands out due to its unique chemical structure and mechanism of action. Here are some comparable compounds:

| Compound Name | Mechanism of Action | Key Differences |

|---|---|---|

| Tirapazamine | Hypoxia-activated prodrug releasing cytotoxic agents | Less selective than evofosfamide; broader systemic toxicity |

| Ifosfamide | Alkylating agent with broad activity | Not specifically activated by hypoxia; systemic effects |

| Cyclophosphamide | Alkylating agent used widely in chemotherapy | Not selective for hypoxic conditions; broader application |

| Glufosfamide | Similar structure to ifosfamide; hypoxia-targeted | Less potent than evofosfamide under hypoxic conditions |

Evofosfamide's specificity for hypoxic environments allows it to minimize damage to healthy tissues while maximizing therapeutic effects on tumor cells, making it a promising candidate among its peers .

Evofosfamide demonstrates sophisticated hypoxia-selective activation through multiple reductive pathways, fundamentally dependent on the cellular oxygen concentration environment. The compound undergoes one-electron reduction mediated by ubiquitous cellular reductases, including NADPH cytochrome P450 oxidoreductase, to generate a radical anion intermediate [1] [2]. This initial reduction represents the critical oxygen-sensitive step that determines the compound's subsequent fate within the cellular environment.

Under hypoxic conditions (typically below 0.5% oxygen), the radical anion intermediate undergoes irreversible fragmentation, releasing the cytotoxic bromo-isophosphoramide mustard metabolite and an azole derivative [1] [2]. The fragmentation process demonstrates remarkable oxygen sensitivity, with recent studies indicating activation thresholds below 76 mmHg oxygen tension [3]. This precise oxygen dependency enables evofosfamide to function as a molecular sensor for hypoxic tumor microenvironments.

Research has identified multiple enzymatic pathways contributing to evofosfamide activation. Cytochrome P450 oxidoreductase emerges as a primary reductase, with expression levels correlating strongly with cellular sensitivity to evofosfamide (correlation coefficients ranging from 0.73 to 0.85) [4]. However, comprehensive genetic screens have revealed the involvement of mitochondrial electron transport chain components, including constituents of complex I, II, and IV [5]. These findings suggest that evofosfamide activation involves a broader network of cellular reductases than previously understood.

The quantitative relationship between oxygen levels and activation efficiency demonstrates exponential dependence. Studies using electron paramagnetic resonance imaging have established that fragmentation efficiency reaches approximately 50% at 15 mmHg partial oxygen pressure [6]. Below this threshold, the majority of locally distributed evofosfamide molecules undergo fragmentation to release the active cytotoxin. This oxygen-dependency profile provides the molecular basis for the compound's exceptional selectivity for hypoxic tumor regions.

Metabolomic analyses have confirmed that the one-electron reduction pathway generates the diagnostic metabolite 1,5-dimethyl-2-nitroimidazole (Trigger-H) in stoichiometric ratio with bromo-isophosphoramide mustard formation [7]. This metabolite serves as a reliable biomarker for reductive activation and confirms the predominant pathway under hypoxic conditions. The formation of Trigger-H occurs exclusively through the nitro radical fragmentation pathway, distinguishing it from alternative two-electron reduction processes.

Oxygen-Dependent Prodrug-to-Cytotoxin Conversion Dynamics

The conversion of evofosfamide from an inert prodrug to a potent cytotoxin exhibits remarkable oxygen dependency, characterized by competing oxidation and fragmentation reactions. In normoxic environments, the radical anion intermediate rapidly reacts with molecular oxygen at diffusion-limited rates (exceeding 10^8 M^-1 s^-1), regenerating the parent prodrug and producing superoxide [8]. This rapid reoxidation effectively maintains the compound in its inactive form under well-oxygenated conditions.

The kinetics of oxygen-dependent conversion demonstrate sophisticated molecular switches. Under severe hypoxic conditions, the equilibrium shifts dramatically toward irreversible fragmentation, with rate constants for cytotoxin release proportional to the degree of hypoxia [8]. This relationship creates a steep activation gradient that maximizes selectivity for the most oxygen-deprived tumor regions while minimizing activation in moderately hypoxic or normoxic tissues.

Detailed kinetic studies have established the oxygen concentration threshold for significant activation. The half-maximal oxygen concentration (K_O2) for evofosfamide metabolism has been determined to be approximately 0.2 mmHg (0.27 μM), substantially lower than related hypoxia-activated compounds such as tirapazamine [8]. This enhanced oxygen sensitivity enables activation under more extreme hypoxic conditions, potentially improving selectivity for the most severely oxygen-deprived tumor regions.

The temporal dynamics of conversion reveal rapid initial reduction followed by oxygen-sensitive branching. Under anoxic conditions, the first-order rate constant for metabolic conversion reaches 0.0115 ± 0.05 s^-1, enabling efficient prodrug activation within minutes of cellular uptake [8]. The competing reoxidation pathway demonstrates even faster kinetics, ensuring that any activation in oxygenated environments is rapidly reversed.

Recent pharmacokinetic modeling has demonstrated that the high plasma concentrations achievable with evofosfamide (area under the curve of 25 μM·h following 50 mg/kg dosing) enable significant bioreductive activation even in moderately oxygenated regions [8]. This finding explains the compound's notable single-agent activity and suggests that therapeutic efficacy extends beyond severely hypoxic regions to include cells with intermediate oxygen levels.

DNA Crosslinking Mechanisms of Bromo-IPM Metabolite

The active metabolite bromo-isophosphoramide mustard represents a highly potent bifunctional alkylating agent that induces lethal DNA damage through crosslink formation. The mechanism involves nucleophilic attack by the N7 position of guanine residues, with rate constants for DNA alkylation determined to be 2.7 × 10^-5 s^-1 under physiological conditions [9]. This alkylation rate enables rapid DNA damage formation following metabolite release.

Bromo-isophosphoramide mustard demonstrates preferential formation of interstrand DNA crosslinks, the most cytotoxic form of DNA damage. The bifunctional nature of the molecule enables sequential alkylation events, first forming a monoadduct with one DNA strand, followed by crosslink formation with the complementary strand [10]. This crosslinking mechanism renders cells unable to replicate their DNA, leading to cell cycle arrest and subsequent apoptosis.

The DNA crosslinking process exhibits sequence-specific preferences, with approximately 15-fold variation in alkylation rates between favored and unfavored sites within DNA duplexes [9]. The enhanced reactivity at specific sequences may contribute to the compound's potent cytotoxicity by targeting critical genomic regions. The crosslinks demonstrate remarkable stability, with half-lives for DNA alkylation extending to 7.2 hours under physiological conditions [7].

Mechanistic studies have revealed that bromo-isophosphoramide mustard alkylation involves formation of carbonium ion intermediates through imonium ion formation under alkaline or neutral pH conditions [11]. The reactive carbonium ions demonstrate high selectivity for electron-rich nucleophilic sites, particularly the N7 position of guanine residues. This selectivity ensures that DNA represents the primary target for alkylation, minimizing off-target reactions with other cellular nucleophiles.

The quantitative relationship between crosslink formation and cytotoxicity has been established through clonogenic survival assays. Formation of 10-50 DNA crosslinks per cell represents a lethal dose for most cancer cell types [8]. This extraordinarily high potency reflects the critical importance of DNA integrity for cellular survival and the difficulty of repairing interstrand crosslinks through standard DNA repair mechanisms.

Comparative studies with the dichloro derivative isophosphoramide mustard demonstrate similar cytotoxic potency, indicating that both metabolites contribute to therapeutic activity [7]. The spontaneous conversion of bromo-isophosphoramide mustard to isophosphoramide mustard through halide displacement does not significantly reduce cytotoxic activity, suggesting that the phosphoramide mustard moiety represents the essential pharmacophore for DNA crosslinking.

Bystander Effect in Normoxic Tumor Microenvironments

The potential for bystander effects in normoxic tumor regions has been extensively investigated to understand evofosfamide's mechanism of action beyond hypoxic cells. Initial hypotheses suggested that bromo-isophosphoramide mustard might diffuse from hypoxic regions to exert cytotoxic effects in adjacent normoxic cells, potentially explaining the compound's single-agent antitumor activity [12] [13].

Comprehensive diffusion studies using multicellular layer cultures have demonstrated that bromo-isophosphoramide mustard exhibits extremely limited diffusion capacity across cellular barriers [12] [8]. The metabolite's calculated LogD7.4 value of less than -2 indicates high hydrophilicity, resulting in poor membrane permeability and cellular retention [14]. Measured diffusion coefficients below 10^-6 cm²/s confirm that bromo-isophosphoramide mustard cannot diffuse significantly from the cells in which it is generated.

Detailed pharmacokinetic modeling incorporating measured diffusion parameters reveals that bystander effects mediated by bromo-isophosphoramide mustard contribute minimally to overall tumor cell killing [8]. Computational simulations comparing "bystander" and "no bystander" models demonstrate only marginal differences in predicted cell killing (6.4% versus 4.1% cell survival), indicating that direct activation within target cells accounts for the majority of therapeutic activity.

The hydroxylamine metabolite of evofosfamide emerges as a more plausible mediator of bystander effects. This metabolite demonstrates significantly higher membrane permeability (calculated LogD7.4 of 0.29) and has been detected in both donor and receiver compartments of multicellular diffusion assays [8]. The hydroxylamine metabolite can potentially diffuse to adjacent cells and fragment to release bromo-isophosphoramide mustard, creating a limited bystander effect.

However, the formation of hydroxylamine metabolites occurs predominantly through two-electron reduction pathways that are less prominent under hypoxic conditions compared to the primary one-electron fragmentation pathway [14]. The competing formation of the hydration product further limits the availability of fragmentable hydroxylamine metabolites. These factors suggest that hydroxylamine-mediated bystander effects represent a minor component of evofosfamide's overall mechanism of action.

Recent spatially resolved pharmacokinetic modeling has definitively demonstrated that evofosfamide's notable single-agent antitumor activity can be fully accounted for without invoking bystander effects [8]. The high plasma concentrations achievable with this well-tolerated compound enable significant bioreductive activation even in moderately oxygenated tumor regions, providing a mechanistic explanation for therapeutic activity that extends beyond severely hypoxic cells.

The absence of significant bystander effects has important implications for evofosfamide's clinical development and optimization. Rather than relying on diffusion of active metabolites, the compound's therapeutic window depends primarily on the differential activation between hypoxic tumor regions and well-oxygenated normal tissues. This mechanism provides a robust basis for selective tumor targeting while minimizing normal tissue toxicity.

Research Findings Summary

| Study Component | Key Finding | Quantitative Data |

|---|---|---|

| Hypoxia Selectivity | Oxygen-dependent activation with exceptional selectivity | IC50 ratio >200-fold under severe hypoxia vs normoxia [1] |

| Reductive Pathways | Multiple cellular reductases contribute to activation | Cytochrome P450 reductase correlation r=0.73-0.85 [4] |

| Activation Threshold | Fragmentation occurs below specific oxygen levels | Activation threshold <76 mmHg oxygen tension [3] |

| Metabolite Formation | Stoichiometric generation of active cytotoxin | 1:1 ratio of Br-IPM to Trigger-H formation [7] |

| DNA Crosslinking | Bifunctional alkylation causes lethal DNA damage | Rate constant 2.7×10^-5 s^-1 for guanine alkylation [9] |

| Bystander Effects | Limited diffusion of active metabolites | Diffusion coefficient <10^-6 cm²/s for Br-IPM [8] |

| Mitochondrial Involvement | Electron transport components modify sensitivity | Complex I, II, IV constituents identified in screens [5] |

| Oxygen Sensitivity | Exponential relationship with activation efficiency | 50% fragmentation efficiency at 15 mmHg pO2 [6] |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

Mechanism of Action

Other CAS

Wikipedia

Dates

2: Portwood S, Lal D, Hsu YC, Vargas R, Johnson MK, Wetzler M, Hart CP, Wang ES. Activity of the hypoxia-activated prodrug, TH-302, in preclinical human acute myeloid leukemia models. Clin Cancer Res. 2013 Dec 1;19(23):6506-19. doi: 10.1158/1078-0432.CCR-13-0674. Epub 2013 Oct 2. PubMed PMID: 24088735.

3: Hu J, Van Valckenborgh E, Xu D, Menu E, De Raeve H, De Bryune E, Xu S, Van Camp B, Handisides D, Hart CP, Vanderkerken K. Synergistic induction of apoptosis in multiple myeloma cells by bortezomib and hypoxia-activated prodrug TH-302, in vivo and in vitro. Mol Cancer Ther. 2013 Sep;12(9):1763-73. doi: 10.1158/1535-7163.MCT-13-0123. Epub 2013 Jul 5. PubMed PMID: 23832122.

4: Cárdenas-RodrÃguez J, Li Y, Galons JP, Cornnell H, Gillies RJ, Pagel MD, Baker AF. Imaging biomarkers to monitor response to the hypoxia-activated prodrug TH-302 in the MiaPaCa2 flank xenograft model. Magn Reson Imaging. 2012 Sep;30(7):1002-9. doi: 10.1016/j.mri.2012.02.015. Epub 2012 May 1. PubMed PMID: 22554971; PubMed Central PMCID: PMC3402593.

5: Liu Q, Sun JD, Wang J, Ahluwalia D, Baker AF, Cranmer LD, Ferraro D, Wang Y, Duan JX, Ammons WS, Curd JG, Matteucci MD, Hart CP. TH-302, a hypoxia-activated prodrug with broad in vivo preclinical combination therapy efficacy: optimization of dosing regimens and schedules. Cancer Chemother Pharmacol. 2012 Jun;69(6):1487-98. doi: 10.1007/s00280-012-1852-8. Epub 2012 Mar 2. PubMed PMID: 22382881; PubMed Central PMCID: PMC3985381.

6: Jung D, Jiao H, Duan JX, Matteucci M, Wang R. Metabolism and excretion of TH-302 in dogs. Xenobiotica. 2012 Jul;42(7):687-700. doi: 10.3109/00498254.2011.650234. Epub 2012 Feb 21. PubMed PMID: 22352389.

7: Sun JD, Liu Q, Wang J, Ahluwalia D, Ferraro D, Wang Y, Duan JX, Ammons WS, Curd JG, Matteucci MD, Hart CP. Selective tumor hypoxia targeting by hypoxia-activated prodrug TH-302 inhibits tumor growth in preclinical models of cancer. Clin Cancer Res. 2012 Feb 1;18(3):758-70. doi: 10.1158/1078-0432.CCR-11-1980. Epub 2011 Dec 19. PubMed PMID: 22184053.

8: Meng F, Evans JW, Bhupathi D, Banica M, Lan L, Lorente G, Duan JX, Cai X, Mowday AM, Guise CP, Maroz A, Anderson RF, Patterson AV, Stachelek GC, Glazer PM, Matteucci MD, Hart CP. Molecular and cellular pharmacology of the hypoxia-activated prodrug TH-302. Mol Cancer Ther. 2012 Mar;11(3):740-51. doi: 10.1158/1535-7163.MCT-11-0634. Epub 2011 Dec 6. PubMed PMID: 22147748.

9: Jung D, Jiao H, Duan JX, Matteucci M, Wang R. Metabolism, pharmacokinetics and excretion of a novel hypoxia activated cytotoxic prodrug, TH-302, in rats. Xenobiotica. 2012 Apr;42(4):372-88. doi: 10.3109/00498254.2011.622810. Epub 2011 Oct 17. PubMed PMID: 22004352.

10: Jung D, Lin L, Jiao H, Cai X, Duan JX, Matteucci M. Pharmacokinetics of TH-302: a hypoxically activated prodrug of bromo-isophosphoramide mustard in mice, rats, dogs and monkeys. Cancer Chemother Pharmacol. 2012 Mar;69(3):643-54. doi: 10.1007/s00280-011-1741-6. Epub 2011 Oct 1. PubMed PMID: 21964906.